

2,6-dichloronitrosobenzene CAS number 1194-66-7

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dichloronitrosobenzene

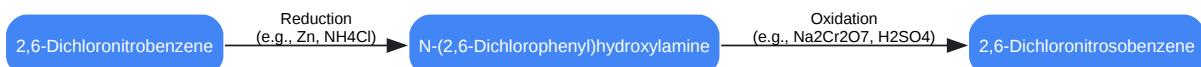
Cat. No.: B073552

[Get Quote](#)

An in-depth technical guide on **2,6-dichloronitrosobenzene** (CAS 1194-66-7) cannot be provided at this time due to a significant lack of available scientific literature and experimental data for this specific compound. Publicly accessible databases and scientific publications do not contain the necessary information for a comprehensive whitepaper, including detailed experimental protocols, extensive spectroscopic data, reactivity profiles, or biological activity studies.

The majority of scientific literature refers to the related compound, 2,6-dichloronitrobenzene (CAS 601-88-7). This document will provide the limited available information on **2,6-dichloronitrosobenzene** and a more detailed technical guide on the more thoroughly documented 2,6-dichloronitrobenzene, which may be of interest to researchers in related fields.

2,6-Dichloronitrosobenzene (CAS: 1194-66-7)


Information on this compound is largely limited to chemical supplier databases.

1.1. Core Identification Data

Property	Value
CAS Number	1194-66-7 [1]
IUPAC Name	1,3-Dichloro-2-nitrosobenzene [1]
Molecular Formula	C ₆ H ₃ Cl ₂ NO [1]
Molecular Weight	176.00 g/mol [1]
Canonical SMILES	C1=CC(=C(C(=C1)Cl)N=O)Cl

1.2. General Synthetic Approach

While a specific experimental protocol for the synthesis of **2,6-dichloronitrosobenzene** is not readily available, nitroso compounds are often prepared by the controlled reduction of the corresponding nitro compound. This typically involves the reduction of the nitro group to a hydroxylamine, followed by a mild oxidation.

[Click to download full resolution via product page](#)

Caption: Generalized synthetic pathway from a nitro to a nitroso compound.

2,6-Dichloronitrobenzene (CAS: 601-88-7)

This section provides a detailed technical overview of the more extensively studied 2,6-dichloronitrobenzene.

2.1. Physicochemical and Spectroscopic Data

Property	Value	Reference(s)
IUPAC Name	1,3-Dichloro-2-nitrobenzene	[2]
Molecular Formula	C ₆ H ₃ Cl ₂ NO ₂	[3]
Molecular Weight	192.00 g/mol	
Appearance	Off-white solid	[4]
Melting Point	63-68 °C	[5]
Solubility	Soluble in conventional organic solvents	[2]

Spectroscopic Data Summary

While specific spectra for **2,6-dichloronitrosobenzene** are not available, general characteristics for dichloronitrobenzenes can be inferred. For 2,6-dichloronitrobenzene, the following spectral properties would be expected:

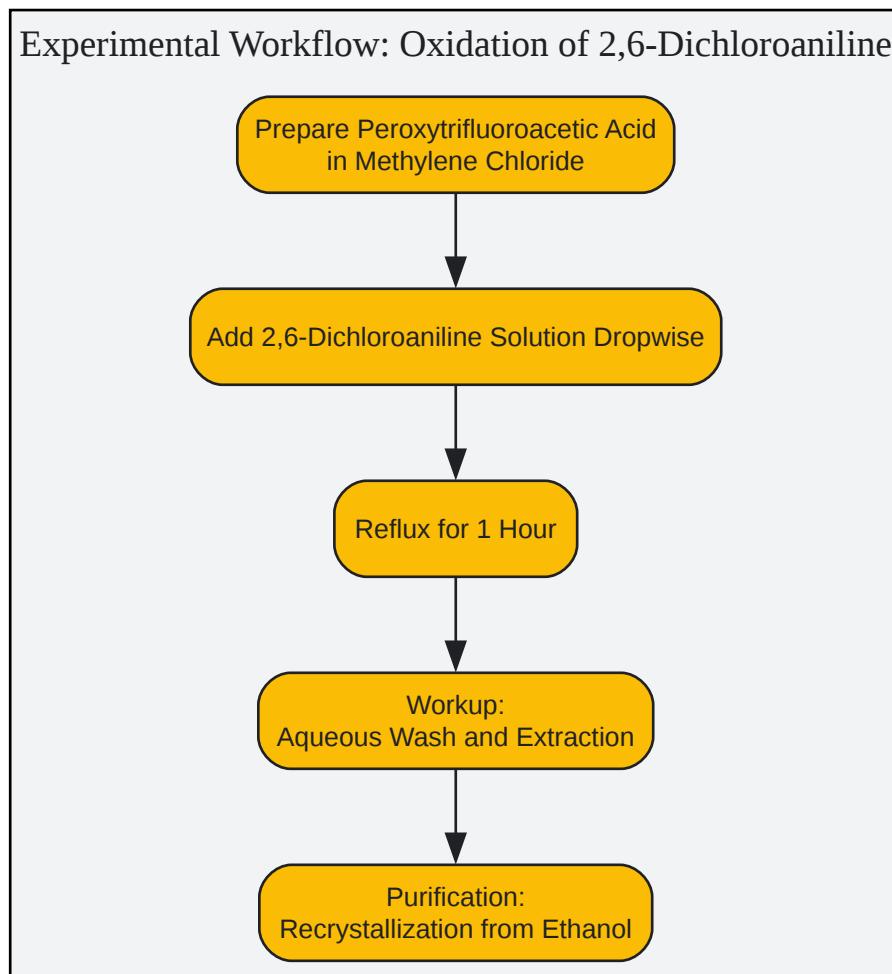
- ¹H NMR: Due to the symmetry of the molecule, two signals would be expected in the aromatic region: a triplet for the proton at the 4-position and a doublet for the protons at the 3 and 5-positions.
- ¹³C NMR: Three signals would be expected in the aromatic region, corresponding to the three unique carbon environments.
- IR Spectroscopy: Characteristic peaks would be observed for the C-Cl stretching, C=C aromatic ring stretching, and the symmetric and asymmetric stretching of the N-O bonds of the nitro group.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak and a characteristic isotopic pattern due to the presence of two chlorine atoms.

2.2. Experimental Protocols: Synthesis of 2,6-Dichloronitrobenzene

The primary synthetic route to 2,6-dichloronitrobenzene is the oxidation of 2,6-dichloroaniline.

Protocol 1: Oxidation with Peroxytrifluoroacetic Acid

This method involves the in-situ preparation of peroxytrifluoroacetic acid followed by the oxidation of 2,6-dichloroaniline.[5]


- Materials:

- 2,6-dichloroaniline (0.05 mole)
- Methylene chloride
- 90% Hydrogen peroxide (0.20 mole)
- Trifluoroacetic anhydride (0.24 mole)
- 10% Sodium carbonate solution
- Anhydrous magnesium sulfate
- Ethanol for recrystallization

- Procedure:

- Prepare the peroxytrifluoroacetic acid reagent by cooling a solution of 90% hydrogen peroxide in methylene chloride in an ice bath and slowly adding trifluoroacetic anhydride. Stir at room temperature for 30 minutes after the addition is complete.
- Add a solution of 2,6-dichloroaniline in methylene chloride dropwise to the prepared reagent. The reaction is exothermic and will cause the solvent to reflux.
- After the addition is complete, heat the mixture at reflux for one hour.
- Cool the reaction mixture and wash sequentially with water and 10% sodium carbonate solution.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

- The crude product can be recrystallized from ethanol to yield pure 2,6-dichloronitrobenzene (89-92% yield).[5]

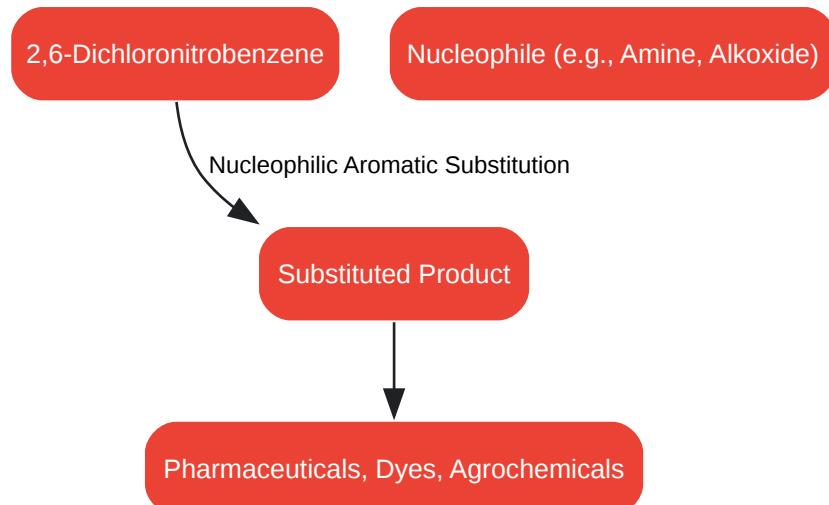
[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of 2,6-dichloronitrobenzene via oxidation.

Protocol 2: Oxidation with Hydrogen Peroxide and Sodium Tungstate

This method provides an alternative catalytic approach to the oxidation.[6]

- Materials:


- 2,6-dichloroaniline (100 mmol)

- Methanol
- Sodium tungstate dihydrate (4.0 mmol)
- Concentrated sulfuric acid (40 mmol)
- 30% Hydrogen peroxide solution (291 mmol)
- Procedure:
 - Heat a mixture of 2,6-dichloroaniline, sodium tungstate dihydrate, and concentrated sulfuric acid in methanol to 40°C.
 - Add the 30% hydrogen peroxide solution dropwise over 10 hours.
 - Stir the mixture at 40°C for an additional 9 hours.
 - Monitor the reaction for the disappearance of the starting material by gas chromatography.
 - Upon completion, the product is worked up by extraction into toluene to give a 92% yield.
[6]

2.3. Reactivity and Applications in Drug Development

2,6-Dichloronitrobenzene is a key intermediate in organic synthesis, primarily due to its reactivity in nucleophilic aromatic substitution (SNAr) reactions.^[4] The electron-withdrawing nitro group activates the chlorine atoms towards substitution by various nucleophiles.

This reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.^{[4][7]} For example, it is a starting material for the synthesis of an impurity of Quetiapine, an antipsychotic medication.^[8]

[Click to download full resolution via product page](#)

Caption: Reactivity of 2,6-dichloronitrobenzene in synthesis.

2.4. Toxicology and Safety Information

2,6-Dichloronitrobenzene is classified as a hazardous substance and should be handled with appropriate safety precautions.

Hazard Classification	GHS Category
Acute toxicity, Oral	Category 4
Acute toxicity, Dermal	Category 3
Skin sensitization	Sub-category 1B
Germ cell mutagenicity	Category 2
Carcinogenicity	Category 1B
Hazardous to the aquatic environment, long-term	Chronic 2

Data sourced from a Safety Data Sheet.^[9]

Handling Recommendations:

- Work in a well-ventilated area.
- Wear personal protective equipment, including gloves and safety glasses.[9]
- Avoid breathing dust, fumes, or vapors.[9]
- Keep away from heat, sparks, and open flames.
- Avoid contact with strong bases and oxidizing agents.[9]
- Upon heating, it can decompose to produce toxic fumes of nitrogen oxides and hydrogen chloride.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. clearsynth.com [clearsynth.com]
- 2. 1,3-Dichloro-2-nitrobenzene - Wikipedia [en.wikipedia.org]
- 3. Page loading... [wap.guidechem.com]
- 4. nbinno.com [nbinno.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2,6-Dichloronitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 7. 2,6-Dichloronitrobenzene (2,6 DCNB) [aarti-industries.com]
- 8. 2,6-Dichloronitrobenzene CAS#: 601-88-7 [amp.chemicalbook.com]
- 9. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [2,6-dichloronitrosobenzene CAS number 1194-66-7]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b073552#2-6-dichloronitrosobenzene-cas-number-1194-66-7>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com